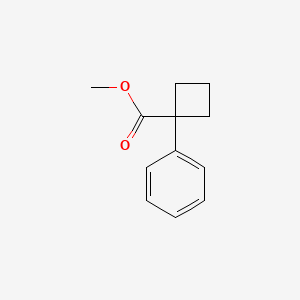

Methyl 1-phenylcyclobutane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-phenylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C12H14O2 It is a methyl ester derivative of 1-phenylcyclobutane-1-carboxylic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-phenylcyclobutane-1-carboxylate typically involves the esterification of 1-phenylcyclobutane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 1-phenylcyclobutane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 1-phenylcyclobutane-1-carboxylic acid.

Reduction: Formation of 1-phenylcyclobutanol or 1-phenylcyclobutane.

Substitution: Formation of various substituted cyclobutane derivatives.

Applications De Recherche Scientifique

Chemistry: Methyl 1-phenylcyclobutane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be used in the development of new bioactive compounds.

Medicine: Potential applications in medicine include the synthesis of drug candidates that target specific biological pathways. Its structural features make it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties.

Mécanisme D'action

The mechanism of action of Methyl 1-phenylcyclobutane-1-carboxylate depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various cellular components.

Comparaison Avec Des Composés Similaires

Methyl 1-aminocyclopropanecarboxylate: A structural analog used in plant growth regulation.

Methyl 1-phenylcyclopropane-1-carboxylate: Another ester derivative with a similar structure but different ring size.

Uniqueness: Methyl 1-phenylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane analogs. The larger ring size affects its reactivity and stability, making it suitable for specific applications in organic synthesis and material science.

Activité Biologique

Methyl 1-phenylcyclobutane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

This compound has the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. The compound features a cyclobutane ring substituted with a phenyl group and a carboxylate ester, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly Mycobacterium tuberculosis (M. tuberculosis). In a high-throughput screening of over 100,000 compounds, this compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) of 6.9 µM against M. tuberculosis strains, indicating its potential as an anti-tubercular agent .

The mechanism of action for this compound appears to involve the disruption of critical cellular processes in bacteria. Studies suggest that compounds like this one may target specific proteins involved in the bacterial cell wall synthesis or metabolic pathways essential for bacterial survival . Further structure-activity relationship (SAR) studies are necessary to elucidate the specific interactions at the molecular level.

Data Table: Biological Activity Summary

| Compound | Target Pathogen | MIC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 6.9 | High (specific data pending) |

| Other related compounds | Various | Varies | Varies |

Study on Antimycobacterial Activity

In a study focusing on the antitubercular properties of various cyclobutane derivatives, this compound was identified as one of the most promising candidates. The study involved screening a library of compounds for their ability to inhibit M. tuberculosis growth. This compound's activity was confirmed through multiple assays, demonstrating consistent results across different strains .

Cytotoxicity Assessment

While investigating its antimicrobial properties, researchers also evaluated the cytotoxic effects of this compound on human liver cells (HepG2). The compound exhibited low cytotoxicity with an IC50 greater than 80 µM, suggesting a favorable safety profile for further development as an antimicrobial agent .

Propriétés

IUPAC Name |

methyl 1-phenylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11(13)12(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGOKJRFMJCJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501952 |

Source

|

| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58469-03-7 |

Source

|

| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.